1-({5-[(1E)-ETHANEHYDRAZONOYL]-2-METHOXYPHENYL}METHYL)PIPERIDINE
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Overview
Description
1-({5-[(1E)-ETHANEHYDRAZONOYL]-2-METHOXYPHENYL}METHYL)PIPERIDINE is a complex organic compound with a molecular formula of C15H23N3O . This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry due to its presence in various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-({5-[(1E)-ETHANEHYDRAZONOYL]-2-METHOXYPHENYL}METHYL)PIPERIDINE involves multiple steps. One common method includes the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base to form 2-methoxybenzylpiperidine. This intermediate is then reacted with ethanehydrazonoyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-({5-[(1E)-ETHANEHYDRAZONOYL]-2-METHOXYPHENYL}METHYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the hydrazonoyl group.
Scientific Research Applications
1-({5-[(1E)-ETHANEHYDRAZONOYL]-2-METHOXYPHENYL}METHYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-({5-[(1E)-ETHANEHYDRAZONOYL]-2-METHOXYPHENYL}METHYL)PIPERIDINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-({5-[(1E)-ETHANEHYDRAZONOYL]-2-METHOXYPHENYL}METHYL)PIPERIDINE can be compared with other piperidine derivatives such as:
Piperine: Known for its presence in black pepper and its various pharmacological properties.
Piperidine: A simpler compound that serves as a building block for many pharmaceuticals.
Methylpiperidine: Another derivative with applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(17-16)13-6-7-15(19-2)14(10-13)11-18-8-4-3-5-9-18/h6-7,10H,3-5,8-9,11,16H2,1-2H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJTKMWCXWAQL-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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